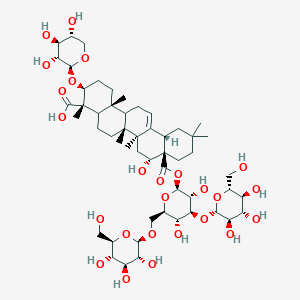
Saponarioside G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saponarioside G is a triterpenoid saponin compound derived from the plant Saponaria officinalis, commonly known as soapwort. Saponins are glycosides with a distinctive foaming characteristic when dissolved in water. They are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of saponariosides, including Saponarioside G, involves the glycosylation of triterpenoid aglycones. The process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Enzymatic glycosylation using glycosyltransferases is a common method, as it offers high specificity and efficiency .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of saponins from Saponaria officinalis. The process involves solvent extraction, purification, and crystallization. Advances in metabolic engineering have also enabled the production of saponins in heterologous systems, such as yeast or bacteria, by introducing the biosynthetic pathway genes .
Analyse Chemischer Reaktionen
Types of Reactions
Saponarioside G undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid core, potentially altering its biological activity.
Reduction: Reduction reactions can convert ketone or aldehyde groups to alcohols.
Substitution: Glycosylation reactions involve the substitution of hydroxyl groups with sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Glycosylation: Glycosyl donors such as glycosyl halides or thioglycosides are used in the presence of catalysts like silver triflate.
Major Products
The major products of these reactions include various glycosylated derivatives of the triterpenoid core, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Saponarioside G has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and triterpenoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of natural detergents and foaming agents due to its surfactant properties.
Wirkmechanismus
Saponarioside G exerts its effects through several mechanisms:
Anticancer Activity: It enhances the cytotoxicity of ribosome-inactivating proteins by facilitating their escape from endosomes into the cytosol, where they can exert their toxic effects.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits inflammatory pathways by modulating the activity of key enzymes and signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Saponarioside G is part of a family of saponins that includes Saponariosides A, B, C, D, E, and F. These compounds share a similar triterpenoid core but differ in their glycosylation patterns. This compound is unique due to its specific sugar moieties, which confer distinct biological activities .
Similar Compounds
Saponarioside A: Differs by having an additional sugar (d-xylose) attached to the d-quinovose group.
Saponarioside B: Similar to Saponarioside A but lacks the additional d-xylose.
Saponarioside C-F: Vary in their glycosylation patterns and biological activities.
Eigenschaften
Molekularformel |
C53H84O25 |
|---|---|
Molekulargewicht |
1121.2 g/mol |
IUPAC-Name |
(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C53H84O25/c1-48(2)13-14-53(47(70)78-45-40(67)41(77-44-39(66)36(63)33(60)25(18-55)74-44)34(61)26(75-45)20-72-42-38(65)35(62)32(59)24(17-54)73-42)22(15-48)21-7-8-27-49(3)11-10-30(76-43-37(64)31(58)23(56)19-71-43)52(6,46(68)69)28(49)9-12-50(27,4)51(21,5)16-29(53)57/h7,22-45,54-67H,8-20H2,1-6H3,(H,68,69)/t22-,23+,24+,25+,26+,27?,28?,29+,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45-,49+,50+,51+,52-,53+/m0/s1 |
InChI-Schlüssel |
GAEHQHKGPCGEPQ-MNCNJHOVSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)(C)C(=O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |
Kanonische SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


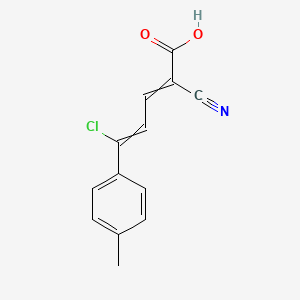
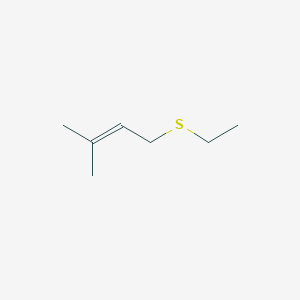

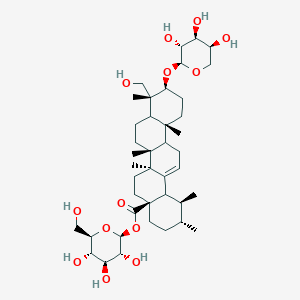

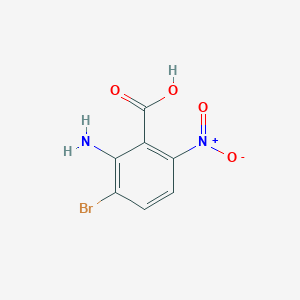
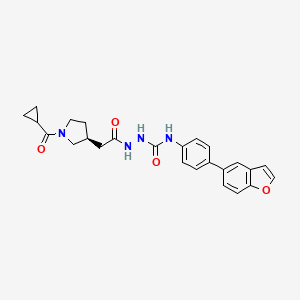
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)


![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)


